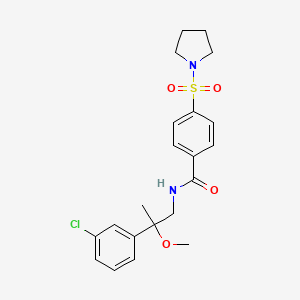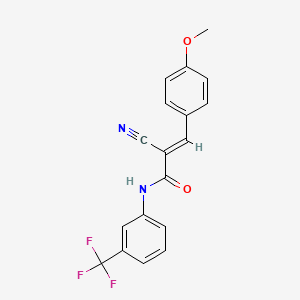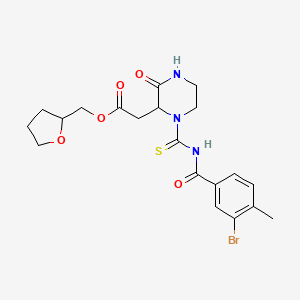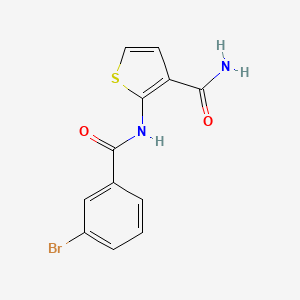
Ecteinascidin-Analog-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . Ecteinascidins are a family of tetrahydroisoquinoline alkaloids with a wide range of antitumor and antimicrobial activities .
Synthesis Analysis
The first enantioselective total synthesis of Ecteinascidin 743 (Et-743), a member of the Ecteinascidin family, was achieved in 1996 using a multistep enantiocontrolled process . This procedure was subsequently improved by the more efficient preparation of an analog of the key intermediate .Molecular Structure Analysis
Ecteinascidin-Analog-1 shares a common pentacyclic core with several antimicrobial compounds found in terrestrial bacteria . The molecular shape of Ecteinascidin is highly compact, with much of the surface occupied by hydrophobic methyl, methylene, and aryl-CH hydrogens .Chemical Reactions Analysis
Ecteinascidin-Analog-1 is a useful intermediate for the chemical synthesis of Ecteinascidin analogues . It plays a crucial role in the formation of Ecteinascidin analogues, which have a wide range of antitumor and antimicrobial activities .Physical And Chemical Properties Analysis
Ecteinascidin-Analog-1 has a molecular weight of 588.69 and a formula of C31H44N2O9 .科学的研究の応用
Biosynthetic Precursors and Stereochemistry : Research has identified new bioactive ecteinascidins, considered precursors to previously described ecteinascidins, isolated from the Caribbean tunicate Ecteinascidia turbinata. These compounds represent a novel series with unique structural and stereochemical features (Sakai et al., 1996).
Synthesis and Antitumor Activity : Simplified analogs of ecteinascidin-saframycin type alkaloids have been prepared, demonstrating in vitro antitumor activity against various human cancer cell lines. Among these, specific ester analogs showed strong activities, indicating potential for cancer treatment (Liu et al., 2006).
Transcription-Targeted Chemotherapeutic Properties : Ecteinascidin 743 (ET-743), a closely related compound, has been shown to interfere with transcription factor binding in vitro, suggesting its role as a transcription-targeted chemotherapeutic agent. This implies potential applications in treating multidrug-resistant tumors (Jin et al., 2000).
Gene Expression Profiling and Antitumor Activity : Studies combining gene expression analysis and flow cytometry have confirmed that ET-743 and its analogs have remarkably similar biological activities, affecting genes involved in DNA damage response, transcription, and signal transduction. This provides insights into potential mechanisms of action of these compounds (Martinez et al., 2001).
DNA Interaction and Alkylation : Ecteinascidin 743 has been studied for its interaction with DNA, particularly its sequence-selective alkylation of guanine N2 in the DNA minor groove. This property underlines its potent antitumor capabilities and provides a basis for understanding its mechanism of action (Pommier et al., 1996).
Development and Clinical Utility : The development of Ecteinascidin 743 (Yondelis or trabectedin) from natural sources and its synthesis has been crucial due to its potent antiproliferative activity and approval for treating certain sarcomas. This highlights the clinical significance of ecteinascidins in cancer therapy (Cuevas & Francesch, 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H44N2O9/c1-11-13-38-27-24-21(15-19(3)26(27)37-10)16-22(17-40-20(4)34)32(28(35)39-14-12-2)25(24)23-18-41-31(8,9)33(23)29(36)42-30(5,6)7/h11-12,15,22-23,25H,1-2,13-14,16-18H2,3-10H3/t22-,23-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXIWGNJNRZJKF-LSQMVHIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(N(C(C2)COC(=O)C)C(=O)OCC=C)C3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H](N([C@@H](C2)COC(=O)C)C(=O)OCC=C)[C@@H]3COC(N3C(=O)OC(C)(C)C)(C)C)C(=C1OC)OCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (4R)-4-[(1R,3S)-3-(acetyloxymethyl)-7-methoxy-6-methyl-8-prop-2-enoxy-2-prop-2-enoxycarbonyl-3,4-dihydro-1H-isoquinolin-1-yl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2401284.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2401285.png)
![3-hydroxy-1-{5-hydroxy-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-4-yl}-2-buten-1-one](/img/structure/B2401286.png)
![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]azetidin-3-amine](/img/structure/B2401292.png)
![Ethyl 1-(aminomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2401295.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)





![(E)-[(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methylidene](methoxy)amine](/img/structure/B2401306.png)